molecular formula C13H11ClO B13491877 4-(2-Chlorobenzyl)phenol CAS No. 66534-31-4

4-(2-Chlorobenzyl)phenol

Cat. No.: B13491877
CAS No.: 66534-31-4
M. Wt: 218.68 g/mol
InChI Key: UQDTUXWYDBJJHI-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-chlorobenzyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chlorobenzyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorobenzyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the chlorobenzyl group can interact with hydrophobic pockets in proteins, leading to changes in their activity. These interactions can result in antimicrobial effects and other biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl alcohol
  • 2-Chlorophenol
  • 4-Chlorophenol

Comparison

4-(2-Chlorobenzyl)phenol is unique due to the presence of both a phenol and a chlorobenzyl group, which confer distinct chemical properties. Compared to 4-Chlorobenzyl alcohol, it has a higher acidity due to the phenol group. Compared to 2-Chlorophenol and 4-Chlorophenol, it has additional steric and electronic effects due to the benzyl substitution, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

66534-31-4

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]phenol

InChI

InChI=1S/C13H11ClO/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8,15H,9H2

InChI Key

UQDTUXWYDBJJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)Cl

Origin of Product

United States

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